Cas no 7551-03-3 (7H-8,15b-Methano-1H,3H,12H-benzo[de]cyclohepta[1,2-g:3,4,5-d'e']bis[2]benzopyran-3,7,12,15(8H)-tetrone,8a,15a-dihydro-4,11,16-trihydroxy-8a-methoxy-6,9-dimethyl-, [8R-(8a,8ab,15ab,15ba,16S*)]- (9CI))
![7H-8,15b-Methano-1H,3H,12H-benzo[de]cyclohepta[1,2-g:3,4,5-d'e']bis[2]benzopyran-3,7,12,15(8H)-tetrone,8a,15a-dihydro-4,11,16-trihydroxy-8a-methoxy-6,9-dimethyl-, [8R-(8a,8ab,15ab,15ba,16S*)]- (9CI) structure](https://de.kuujia.com/scimg/cas/7551-03-3x500.png)
7551-03-3 structure
Produktname:7H-8,15b-Methano-1H,3H,12H-benzo[de]cyclohepta[1,2-g:3,4,5-d'e']bis[2]benzopyran-3,7,12,15(8H)-tetrone,8a,15a-dihydro-4,11,16-trihydroxy-8a-methoxy-6,9-dimethyl-, [8R-(8a,8ab,15ab,15ba,16S*)]- (9CI)
7H-8,15b-Methano-1H,3H,12H-benzo[de]cyclohepta[1,2-g:3,4,5-d'e']bis[2]benzopyran-3,7,12,15(8H)-tetrone,8a,15a-dihydro-4,11,16-trihydroxy-8a-methoxy-6,9-dimethyl-, [8R-(8a,8ab,15ab,15ba,16S*)]- (9CI) Chemische und physikalische Eigenschaften
Namen und Kennungen
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- 7H-8,15b-Methano-1H,3H,12H-benzo[de]cyclohepta[1,2-g:3,4,5-d'e']bis[2]benzopyran-3,7,12,15(8H)-tetrone,8a,15a-dihydro-4,11,16-trihydroxy-8a-methoxy-6,9-dimethyl-, [8R-(8a,8ab,15ab,15ba,16S*)]- (9CI)
- 7551-03-3
- Desacetylduclauxin
- DTXSID70996981
- 9,19,24-trihydroxy-13-methoxy-11,17-dimethyl-6,22-dioxaheptacyclo[12.9.1.11,16.14,8.02,13.012,26.020,25]hexacosa-4,8,10,12(26),16(25),17,19-heptaene-3,7,15,21-tetrone
- 7H-8,15b-Methano-1H,3H,12H-benzo(de)cyclohepta(1,2-g:3,4,5-d'e')bis(2)benzopyran-3,7,12,15(8H)-tetrone, 8a,15a-dihydro-4,11,16-trihydroxy-8a-methoxy-6,9-dimethyl-, (8R-(8alpha,8abeta,15abeta,15balpha,16S*))-
- 4,11,16-Trihydroxy-8a-methoxy-6,9-dimethyl-8a,15a-dihydro-1H,3H,7H,12H-8,15b-methanopyrano[3'',4'',5'':4',5']naphtho[1',2':6,7]cyclohepta[1,2,3-de][2]benzopyran-3,7,12,15(8H)-tetrone
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- Inchi: InChI=1S/C27H20O10/c1-8-4-12(29)16-18-13(8)21(31)19-23(32)26(18,7-37-25(16)34)22-20(30)10-6-36-24(33)15-11(28)5-9(2)17(14(10)15)27(19,22)35-3/h4-6,19,22-23,28-29,32H,7H2,1-3H3
- InChI-Schlüssel: PFCIJYRWMJTCCY-UHFFFAOYSA-N
- Lächelt: CC1=CC(=C2C3=C1C(=O)C4C(C3(COC2=O)C5C4(C6=C7C(=COC(=O)C7=C(C=C6C)O)C5=O)OC)O)O
Berechnete Eigenschaften
- Genaue Masse: 504.105647
- Monoisotopenmasse: 504.105647
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 3
- Anzahl der Akzeptoren für Wasserstoffbindungen: 10
- Schwere Atomanzahl: 37
- Anzahl drehbarer Bindungen: 1
- Komplexität: 1160
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 5
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 157
- XLogP3: 1.8
Experimentelle Eigenschaften
- Dichte: 1.74
- Siedepunkt: 922.8°C at 760 mmHg
- Flammpunkt: 318.8°C
- Brechungsindex: 1.771
7H-8,15b-Methano-1H,3H,12H-benzo[de]cyclohepta[1,2-g:3,4,5-d'e']bis[2]benzopyran-3,7,12,15(8H)-tetrone,8a,15a-dihydro-4,11,16-trihydroxy-8a-methoxy-6,9-dimethyl-, [8R-(8a,8ab,15ab,15ba,16S*)]- (9CI) Verwandte Literatur
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1. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
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Ting Yang Hsie,Shu Kuei Huang Food Funct., 2017,8, 1859-1868
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
7551-03-3 (7H-8,15b-Methano-1H,3H,12H-benzo[de]cyclohepta[1,2-g:3,4,5-d'e']bis[2]benzopyran-3,7,12,15(8H)-tetrone,8a,15a-dihydro-4,11,16-trihydroxy-8a-methoxy-6,9-dimethyl-, [8R-(8a,8ab,15ab,15ba,16S*)]- (9CI)) Verwandte Produkte
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